6-Methyl-5-nitropicolinimidamide hydrochloride
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Overview
Description
6-Methyl-5-nitropicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H9ClN4O2. It is known for its applications in various scientific research fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-nitropicolinimidamide hydrochloride typically involves the nitration of 6-methylpicolinamide followed by the conversion to the imidamide form. The nitration process requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position. The subsequent conversion to the imidamide form involves the use of ammonia or an amine under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-nitropicolinimidamide hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride.
Substitution: Reagents such as sodium methoxide or other nucleophiles can be used under basic conditions.
Major Products Formed
Reduction: The major product is 6-Methyl-5-aminopicolinimidamide hydrochloride.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
6-Methyl-5-nitropicolinimidamide hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-5-nitropyridine
- 6-Methyl-5-nitroimidazole
- 6-Methyl-5-nitropyrimidine
Uniqueness
6-Methyl-5-nitropicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of both nitro and imidamide functional groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
1179362-26-5 |
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Molecular Formula |
C7H9ClN4O2 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
6-methyl-5-nitropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C7H8N4O2.ClH/c1-4-6(11(12)13)3-2-5(10-4)7(8)9;/h2-3H,1H3,(H3,8,9);1H |
InChI Key |
MCMQCYKDNUMGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=N)N)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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